6-Vinylbenzo[b]thiophene
Description
Properties
IUPAC Name |
6-ethenyl-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S/c1-2-8-3-4-9-5-6-11-10(9)7-8/h2-7H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGMXAWMKSGDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Subsequent Functionalization
The synthesis of 6-nitrobenzo[b]thiophene 1,1-dioxide (Stattic) via regioselective nitration, as described by Boyd et al., provides a pathway to C6-substituted derivatives. Nitration of benzo[b]thiophene 1,1-dioxide using HNO₃/H₂SO₄ at −15°C achieves >95% regioselectivity for the C6 position. Reduction of the nitro group to an amine (Fe/NH₄Cl in methanol) yields 6-aminobenzo[b]thiophene, which can undergo further transformations.
Introducing a vinyl group could involve diazotization of the amine followed by a Heck coupling with ethylene. Alternatively, Sandmeyer reaction conditions could replace the amine with a halogen, enabling a palladium-catalyzed vinylation.
Reductive Amination and Alkylation
A reductive amination protocol from recent literature reacts 6-aminobenzo[b]thiophene with aldehydes in the presence of NaBH₃CN. Substituting benzaldehyde with acrolein (propenal) may yield a 6-(allylamino) intermediate, which could undergo elimination to form the vinyl group. However, this route requires precise control of reaction conditions to avoid over-reduction or polymerization.
Catalytic Condensation of Styrene and Sulfur
The patent US5569772A briefly mentions the catalytic condensation of styrene and sulfur to produce unsubstituted benzo[b]thiophenes. Modifying this method by introducing a vinyl-substituted styrene derivative could direct the condensation toward this compound. Catalysts such as iodine or metal sulfides may enhance regioselectivity, though yields are historically low (<30%) for analogous reactions.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents/Conditions | Yield | Limitations |
|---|---|---|---|---|
| Oxidative Cyclization | o-Mercaptocinnamic acid | PPA, 85–140°C | 40–60% | Regioselectivity issues |
| Acid-Catalyzed Cyclization | Styryl sulfoxide | PTSA, toluene, reflux | 70–80% | Precursor synthesis required |
| Nitration/Functionalization | Benzo[b]thiophene dioxide | HNO₃/H₂SO₄, −15°C | 85–95% | Multi-step process |
| Catalytic Condensation | Vinyl-substituted styrene | Sulfur, I₂, 150–200°C | 20–30% | Low yield, side products |
Chemical Reactions Analysis
Types of Reactions
6-Vinylbenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylbenzo[b]thiophene.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
6-Vinylbenzo[b]thiophene and its derivatives have been extensively studied for their biological activities. The benzo[b]thiophene scaffold is recognized for its diverse pharmacological properties, including:
- Anticancer Activity : Compounds based on the benzo[b]thiophene structure have shown significant anticancer properties. For instance, certain derivatives have demonstrated selective cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents .
- Antimicrobial Properties : Research indicates that benzo[b]thiophenes exhibit antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of benzo[b]thiophene derivatives, which could be beneficial in treating inflammatory diseases .
- Clinical Applications : Several FDA-approved drugs incorporate the benzo[b]thiophene moiety, underscoring its importance in drug design. Notable examples include raloxifene and brexpiprazole, which are used to treat osteoporosis and schizophrenia, respectively .
Materials Science
In materials chemistry, this compound has shown promise in the development of advanced materials:
- Organic Solar Cells : The compound's electronic properties make it suitable for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy is being explored to enhance solar cell efficiency .
- Organic Light-Emitting Diodes (OLEDs) : The incorporation of benzo[b]thiophene derivatives into OLEDs has been studied due to their favorable photophysical properties, which contribute to better light emission and device performance .
- Semiconductors : The electronic characteristics of this compound allow it to function as a semiconductor material in various electronic applications, including transistors and sensors .
Organic Synthesis
This compound serves as an important building block in organic synthesis:
- Synthesis of Complex Molecules : The compound can be utilized in palladium-catalyzed reactions for the formation of complex organic structures. For example, it has been employed in C–C bond formation reactions, which are crucial for synthesizing pharmaceuticals and agrochemicals .
- Functionalization Reactions : The vinyl group in this compound allows for various functionalization reactions, enabling the introduction of different substituents that can modulate the compound's properties and enhance its biological activity .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of several benzo[b]thiophene derivatives, including 6-vinyl variants. The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cells with IC50 values lower than those of standard chemotherapeutics. This suggests their potential as lead compounds in cancer drug development .
Case Study 2: Organic Solar Cells
Research focused on incorporating this compound into organic solar cells revealed that devices using this compound showed improved power conversion efficiencies compared to traditional materials. This advancement highlights the importance of structural modifications in enhancing material performance for renewable energy applications .
Mechanism of Action
The mechanism of action of 6-vinylbenzo[b]thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The vinyl group can participate in reactions that modify the compound’s structure, enhancing its binding affinity and activity. The pathways involved often include electrophilic and nucleophilic interactions, as well as radical mechanisms .
Comparison with Similar Compounds
Substituent-Driven Structural Variations
Key structural analogs of benzo[b]thiophene derivatives include variations in substituents and ring saturation. Below is a comparative table:
Key Observations :
Key Observations :
Physical and Chemical Properties
Melting points, solubility, and spectral data vary significantly:
Key Observations :
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
